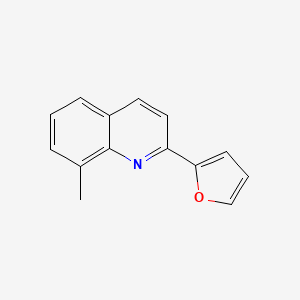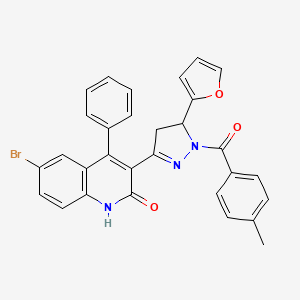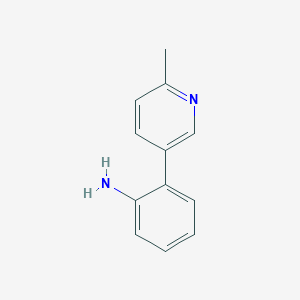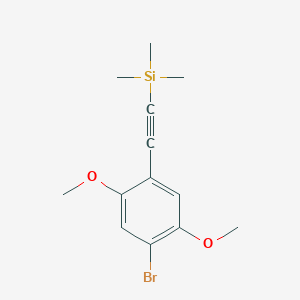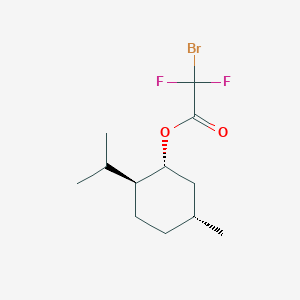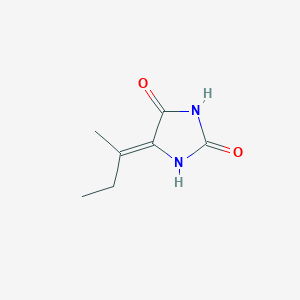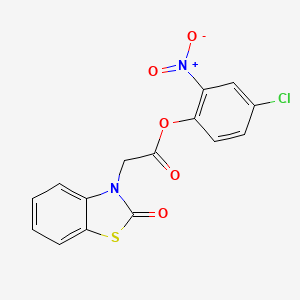![molecular formula C15H11NO5 B14116976 1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B14116976.png)
1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone is an organic compound characterized by the presence of a benzo[d][1,3]dioxole ring and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone typically involves the condensation of benzo[d][1,3]dioxole derivatives with nitrophenyl ethanone precursors. Common synthetic routes include:
Aldol Condensation: This method involves the reaction of benzo[d][1,3]dioxole-5-carbaldehyde with 4-nitroacetophenone in the presence of a base such as sodium hydroxide.
Friedel-Crafts Acylation: This method involves the acylation of benzo[d][1,3]dioxole with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated batch reactors can be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The benzo[d][1,3]dioxole ring can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Oxidation: Potassium permanganate, sulfuric acid
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO)
Major Products Formed:
Reduction: 1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-aminophenyl)ethanone
Oxidation: Benzo[d][1,3]dioxole-5,6-quinone derivatives
Substitution: Various substituted benzo[d][1,3]dioxole derivatives
Aplicaciones Científicas De Investigación
1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzo[d][1,3]dioxole ring may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
- 1-(Benzo[d][1,3]dioxol-5-yl)-2-phenylethanone
- 1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylphenyl)ethanone
- 1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-chlorophenyl)ethanone
Comparison: 1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs
Propiedades
Fórmula molecular |
C15H11NO5 |
|---|---|
Peso molecular |
285.25 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C15H11NO5/c17-13(7-10-1-4-12(5-2-10)16(18)19)11-3-6-14-15(8-11)21-9-20-14/h1-6,8H,7,9H2 |
Clave InChI |
SIYSHNUTGKYGHH-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


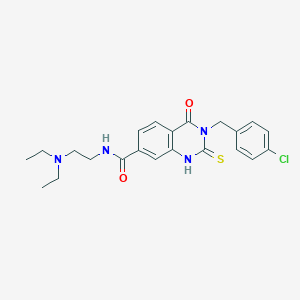
![4-[4-(Prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14116911.png)
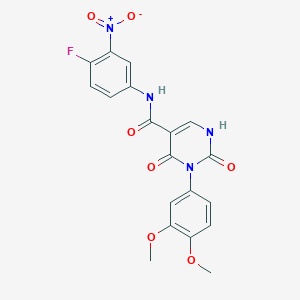
![CarbaMic acid, [(5S)-5-[[(2R)-3-(3,5-dibroMo-4-hydroxyphenyl)-2-[[[4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl)-1-piperidinyl]carbonyl]aMino]-1-oxopropyl]aMino]-6-oxo-6-[4-(4-pyridinyl)-1-piperazinyl]hexyl]-, 1,1-diMethylethyl ester (9CI)](/img/structure/B14116921.png)
![Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14116927.png)
![sodium;(6R)-7-amino-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14116928.png)

